n,n-Diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride
Overview
Description
Scientific Research Applications
Corrosion Inhibition
Research by Das et al. (2017) examined the corrosion inhibition properties of certain cadmium(II) Schiff base complexes, including those derived from 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine. These complexes demonstrated significant inhibition activity against corrosion on mild steel, an important consideration in materials and corrosion engineering (Das et al., 2017).
Antimicrobial and Pancreatic Lipase Inhibitory Activities
Warad et al. (2020) synthesized three Schiff bases derived from 2-(piperidin-4-yl)ethanamine, showing notable pancreatic lipase inhibition and antimicrobial activities. These findings are significant in the development of new medicinal compounds, particularly those targeting obesity and microbial infections (Warad et al., 2020).
Cytotoxic and Anticancer Properties
Dimmock et al. (1998) conducted a study on a series of compounds, including 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides, which are structurally related to N,N-diethyl-2-(2-piperidinyl)-1-ethanamine dihydrochloride. They found these compounds exhibit significant cytotoxicity toward various cancer cells, suggesting potential application in cancer treatment (Dimmock et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
N,N-diethyl-2-piperidin-2-ylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-13(4-2)10-8-11-7-5-6-9-12-11;;/h11-12H,3-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYRFELMMHOYEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1CCCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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